molecular formula C21H15BrN2O3 B13147173 1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione CAS No. 76382-24-6

1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione

Cat. No.: B13147173
CAS No.: 76382-24-6
M. Wt: 423.3 g/mol
InChI Key: YKNXXLXGBIPBMK-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique chemical structure and properties. This compound is characterized by the presence of amino, bromo, and methoxyphenyl groups attached to the anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.

    Amination: Substitution of an amino group at the desired position.

    Methoxylation: Addition of a methoxyphenyl group to the structure.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, influencing their function and activity. For example, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways .

Properties

CAS No.

76382-24-6

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

1-amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15BrN2O3/c1-27-12-8-6-11(7-9-12)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3

InChI Key

YKNXXLXGBIPBMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br

Origin of Product

United States

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